2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine, also known as MTIP, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MTIP is a selective antagonist of the μ-opioid receptor, which is involved in pain modulation and addiction. In
Wirkmechanismus
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine binds to the μ-opioid receptor and blocks the activation of the receptor by endogenous opioids such as enkephalins and endorphins. This results in a decrease in the analgesic and addictive effects of opioids. This compound has been shown to be highly selective for the μ-opioid receptor and does not affect other opioid receptors such as the δ-opioid receptor or the κ-opioid receptor.
Biochemical and Physiological Effects
This compound has been shown to be effective in reducing opioid-induced respiratory depression in animal models. This effect is due to the selective blockade of the μ-opioid receptor, which is responsible for the respiratory depression caused by opioids. This compound has also been shown to reduce the rewarding effects of opioids, which could be beneficial in the treatment of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine has several advantages for lab experiments, including its high selectivity for the μ-opioid receptor and its reproducible synthesis method. However, one limitation is the lack of comprehensive studies on the long-term effects of this compound on the body. Further research is needed to determine the safety and efficacy of this compound in humans.
Zukünftige Richtungen
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine has potential applications in the treatment of pain and addiction. Future research could focus on optimizing the synthesis method of this compound to improve its scalability and reproducibility. Additionally, studies could investigate the long-term effects of this compound on the body and its potential for use in combination with other drugs for pain management and addiction treatment. Finally, the development of this compound analogs with improved pharmacological properties could expand its potential therapeutic applications.
Synthesemethoden
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine can be synthesized using a multi-step process that involves the reaction of various chemicals such as 2-pyridinecarboxaldehyde, pyrrolidine, and methyl iodide. The final product is purified using chromatography techniques to obtain a high-purity compound. The synthesis method of this compound has been extensively studied and optimized to ensure reproducibility and scalability.
Wissenschaftliche Forschungsanwendungen
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine has been studied for its potential therapeutic applications in pain management and addiction treatment. The μ-opioid receptor is the primary target for opioid analgesics, which are commonly used to treat pain. However, opioid analgesics have significant side effects, including addiction and respiratory depression. This compound, as a selective antagonist of the μ-opioid receptor, could provide a safer alternative to traditional opioid analgesics.
Eigenschaften
IUPAC Name |
2-[2-[(2S)-1-(3-methoxy-2-methylpropyl)sulfonylpyrrolidin-2-yl]ethyl]pyridine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H26N2O3S/c1-14(12-21-2)13-22(19,20)18-11-5-7-16(18)9-8-15-6-3-4-10-17-15/h3-4,6,10,14,16H,5,7-9,11-13H2,1-2H3/t14?,16-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NDIAYSSZZVEAJZ-WMCAAGNKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(COC)CS(=O)(=O)N1CCCC1CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(COC)CS(=O)(=O)N1CCC[C@H]1CCC2=CC=CC=N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.